N-Methylmethanamine;perchloric acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

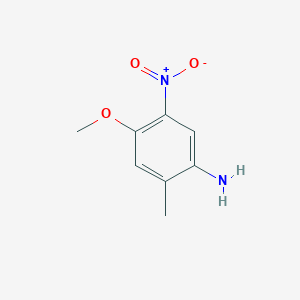

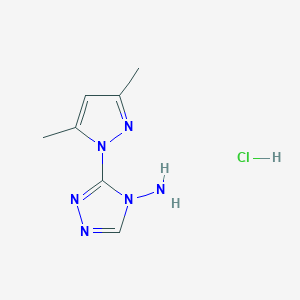

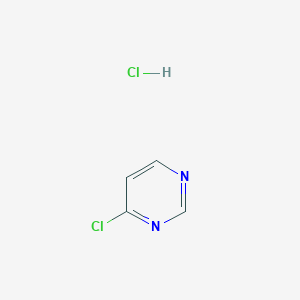

N-Methylmethanamine , also known as N-Methylmethanimine or N-methyl methylenimine , is a reactive molecular substance containing a methyl group attached to an imine . It can be written as CH3N=CH2 . On a timescale of minutes, it self reacts to form the trimer trimethyl 1,3,5-triazinane Perchloric acid is a mineral acid with the formula HClO4 . It is usually found as an aqueous solution and is a stronger acid than sulfuric acid, nitric acid, and hydrochloric acid .

Synthesis Analysis

N-Methylmethanamine can be produced in two steps from dimethylamine, by first chlorinating the nitrogen atom with solid N-chlorosuccinimide, and then treating with potassium tert-butoxide at 90°C . It can also be formed directly by thermal decomposition . It can also be prepared from the trimer: 1,3,5-trimethyl-1,3,5-triazinane by heating to 450 °C .

Molecular Structure Analysis

The N-Methylmethanimine molecule has Cs symmetry . The bond length for C=N is 1.279 Å, and for the N-C bond, it is 1.458 Å .

Chemical Reactions Analysis

Amines are weak bases and are used in industrial chemical processes as well as in pharmaceuticals . An important parameter and quality indicator is the amine value (expressed in mg KOH/g sample). Weak bases such as amines can be titrated in aprotic solvents with good accuracy if a very strong acid is used as the titrant . The strongest acid in nonaqueous media is perchloric acid in glacial acetic acid .

Physical And Chemical Properties Analysis

N-Methylmethanimine has a molecular formula of C2H5N and an average mass of 43.068 Da . Perchloric acid is a colorless, oily liquid . The solubility of perchlorate in water depends on the type of cation .

Safety And Hazards

将来の方向性

The synthesis of N-Methylmethanamine involves the use of different organic solvents at various stages . It is key that the pure isomer (S)-pseudoephedrine, the diastereomer of ®-ephedrine, is extracted . This is further converted by reduction (e.g., by the traditional way involving iodine and red phosphorus, as shown in Breaking Bad) into (S)-N-methylamphetamine .

特性

IUPAC Name |

N-methylmethanamine;perchloric acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H7N.ClHO4/c1-3-2;2-1(3,4)5/h3H,1-2H3;(H,2,3,4,5) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDWXSAMAYKEIJZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC.OCl(=O)(=O)=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H8ClNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60480107 |

Source

|

| Record name | Perchloric acid--N-methylmethanamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60480107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.54 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Methylmethanamine;perchloric acid | |

CAS RN |

14488-49-4 |

Source

|

| Record name | Perchloric acid--N-methylmethanamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60480107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[[3-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl]furan-2-carboxamide](/img/structure/B179922.png)